![molecular formula C12H18O B14379048 1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene CAS No. 89422-11-7](/img/structure/B14379048.png)
1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene is a complex organic compound with a unique structure that includes multiple ring systems and an oxirane (epoxide) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the core ring structure. Subsequent steps may include oxidation, reduction, and cyclization reactions to introduce the oxirane group and other functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene undergoes various chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form diols or other oxygen-containing compounds.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Nucleophiles: Such as hydroxide ions (OH⁻) or amines (RNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane group can yield diols, while reduction can produce alcohols .
Applications De Recherche Scientifique
1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene involves its interaction with specific molecular targets and pathways. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and DNA. This reactivity underlies its potential biological effects, including enzyme inhibition and DNA modification .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Octahydro-1aH-2,4-methanoindeno[1,2-b5,6-b’]bis(oxirene): Another complex molecule with multiple ring systems and oxirane groups.
2,5-Methano-2H-indeno[1,2-b]oxirene: A related compound with a similar core structure but different functional groups.
Uniqueness
1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
89422-11-7 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
3,9-dimethyl-4-oxatetracyclo[6.2.1.02,7.03,5]undecane |
InChI |
InChI=1S/C12H18O/c1-6-3-7-4-8(6)9-5-10-12(2,13-10)11(7)9/h6-11H,3-5H2,1-2H3 |
Clé InChI |
ZFOQVKYSJPTBRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2CC1C3C2C4(C(C3)O4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


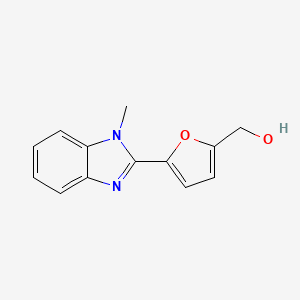

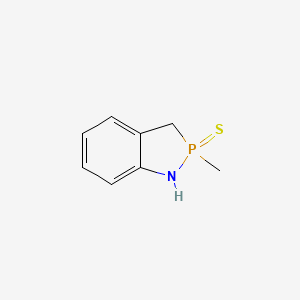
![[4-(Tert-butylsulfanyl)butoxy]benzene](/img/structure/B14378987.png)
![N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide](/img/structure/B14379008.png)
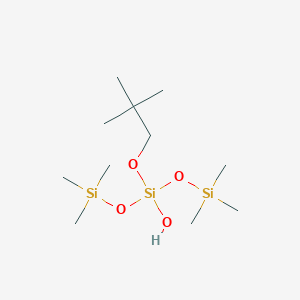
![4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14379017.png)
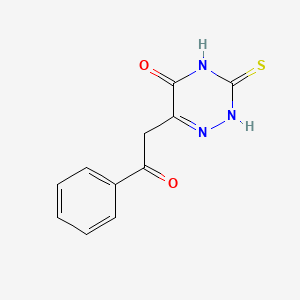
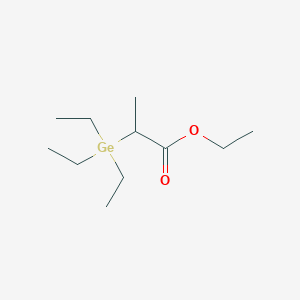
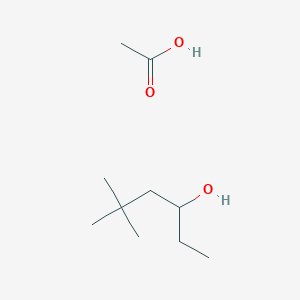
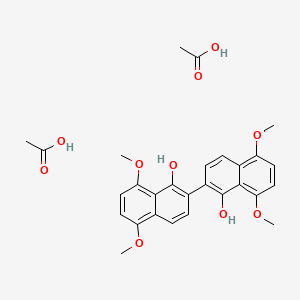
![4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14379039.png)
![{[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium](/img/structure/B14379043.png)

